molecular formula C13H21BN2O4S B13994439 N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Cat. No.: B13994439
M. Wt: 312.2 g/mol
InChI Key: PQHDAAZQIMYBQP-UHFFFAOYSA-N
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Description

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves a sequence of reactions starting with the formation of the dioxaborolane moiety. One common method is the Miyaura borylation reaction, which involves the coupling of a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst . . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization and chromatography are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine compounds.

Scientific Research Applications

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and proteins.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition studies . The sulfonamide group can interact with various proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form reversible covalent bonds and interact with proteins makes it particularly valuable in biochemical and medicinal research.

Properties

Molecular Formula

C13H21BN2O4S

Molecular Weight

312.2 g/mol

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H21BN2O4S/c1-6-16-21(17,18)11-7-10(8-15-9-11)14-19-12(2,3)13(4,5)20-14/h7-9,16H,6H2,1-5H3

InChI Key

PQHDAAZQIMYBQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NCC

Origin of Product

United States

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